4-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
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Description
4-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H23N3O5S and its molecular weight is 345.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Nootropic Activity
A study on the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, including structures similar to the queried compound, explored their potential for nootropic activity. These compounds were synthesized through complex chemical reactions involving carboxamides and tested for their cognitive-enhancing effects (Valenta, Urban, Taimr, & Polívka, 1994).
Chemical Synthesis Methodologies
The preparation of crystalline 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride, a compound with structural similarities to the queried molecule, was achieved in high yield through a novel method that avoids the use of hazardous chlorinating agents. This synthesis method is advantageous for its mild conditions and clean reaction profile, indicating the potential for safer and more efficient synthetic routes in pharmaceutical chemistry (Wei et al., 2008).
Pharmacological Evaluation
Research on the design, synthesis, and pharmacological evaluation of structurally novel 5-HT3 receptor antagonists, including 3-ethoxyquinoxalin-2-carboxamides, showcases the approach toward discovering new antidepressants. The pharmacological activity was assessed using the 5-HT3 receptor antagonism model, highlighting the importance of structural innovation in developing new therapeutic agents (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Antimicrobial Activity
The synthesis and biological evaluation of new pyridine derivatives, including their antimicrobial activity, were conducted. This research underlines the ongoing search for new antimicrobial agents amidst rising antibiotic resistance, emphasizing the relevance of novel chemical entities in addressing global health challenges (Patel, Agravat, & Shaikh, 2011).
Properties
IUPAC Name |
4-ethyl-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S/c1-2-16-4-5-17(12(20)11(16)19)13(21)15-9-14(22-7-6-18)3-8-23-10-14/h18H,2-10H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEALANPKHSFZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCSC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.